Hexaamminecobalt(III) chloride
Overview
Description
Synthesis Analysis
The synthesis of hexaamminecobalt(III) chloride and its derivatives involves reacting hexaamminecobalt(III) chloride with various anions or salts in aqueous media, often leading to the formation of supramolecular structures through hydrogen bonding and second-sphere coordination. For example, reacting it with sodium salt of methanesulphonic acid forms hexaamminecobalt(III) chloride dimethanesulphonate, characterized by a hydrogen bonding network (Sharma et al., 2004).
Molecular Structure Analysis
The molecular structure of hexaamminecobalt(III) chloride complexes has been elucidated using single-crystal X-ray structure determination. These studies reveal a supramolecular hydrogen bonding network between ionic groups and the NH group of coordinated NH3 molecules, resulting in bilayer formation anchored by Cl− ions (Sharma et al., 2004).
Chemical Reactions and Properties
Hexaamminecobalt(III) chloride reacts with various anions to form complex salts, illustrating its role as an anion receptor. These reactions often result in second-sphere coordination complexes, where hydrogen bonding plays a critical role in stabilizing the crystal structure. For instance, interaction with dichromate ions in the presence of water molecules demonstrates hexaamminecobalt(III) chloride's ability to act as an anion receptor (Sharma et al., 2005).
Physical Properties Analysis
The physical properties, such as color and solubility, of hexaamminecobalt(III) chloride complexes vary depending on the anions present in the complex. The crystal structures determined by X-ray crystallography provide insights into the arrangement of molecules and ions within the complex, affecting its physical properties. For example, the compound's color changes with different anions due to variations in the crystal packing and hydrogen bonding network (Sharma et al., 2004).
Chemical Properties Analysis
The chemical properties of hexaamminecobalt(III) chloride, such as reactivity towards other anions, solubility in various solvents, and thermal stability, are influenced by its molecular structure and the nature of its coordination bonds. Studies have shown that hexaamminecobalt(III) chloride can act as an effective anion receptor, with its complexation reactions being utilized to study anion binding and exchange mechanisms (Sharma et al., 2005).
Scientific Research Applications
Anticarcinogenic Potential
- Study : Anticarcinogenic Effects of Hexaamminecobalt(III) Chloride in Mice Initiated with Diethylnitrosamine
- Details : Hexaamminecobalt(III) chloride exhibited anticarcinogenic properties in mice, particularly against chemically induced hepatocarcinogenesis. This was evident from its effects on tumor marker enzymes, drug metabolizing enzymes, and oxidative stress-related parameters, as well as histopathological analysis of liver and lung tissues (Naura et al., 2007).
- Study 1 : Synthesis and X-ray Crystal Structure of Hexaamminecobalt(III)chloride Dimethanesulphonate
- Details : This study focused on the synthesis and structural analysis of hexaamminecobalt(III)chloride dimethanesulphonate, revealing a supramolecular hydrogen bonding network in its crystal structure (Sharma et al., 2004).
- Study 2 : Cationic Cobaltammines as Anion Receptors
- Details : Hexaamminecobalt(III) chloride was used to study its potential as an anion receptor, particularly in the formation of coordination complexes with various anions. This included studies of its single crystal X-ray structure (Sharma et al., 2005).
Safety And Hazards
Hexaamminecobalt(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant papers on Hexaamminecobalt(III) chloride have been analyzed to provide this comprehensive report .
properties
IUPAC Name |
azane;cobalt(3+);trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGZYGSWFSYFI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CoH18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline] | |
Record name | Hexaminecobalt(III) trichloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8199 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexaamminecobalt(III) chloride | |
CAS RN |
10534-89-1 | |
Record name | Hexaamminecobalt trichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAAMINECOBALT TRICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240056WZHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.